molecular formula C9H9N3 B155618 2-(5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 19959-77-4

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B155618
CAS RN: 19959-77-4
M. Wt: 159.19 g/mol
InChI Key: KFJQEHNCMPSEJG-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-pyrazol-3-yl)pyridine, also known as 5-methyl-1H-pyrazol-3-ylpyridine, is an organic compound with a molecular formula of C6H7N3. It is a heterocyclic compound containing a pyrazole and a pyridine ring fused together. It is a colorless solid that is soluble in organic solvents. 5-methyl-1H-pyrazol-3-ylpyridine is an important building block in organic synthesis and has a variety of applications in the pharmaceutical and agricultural industries.

Scientific Research Applications

Comprehensive Analysis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine Applications

Cancer Research: This compound has been studied for its potential in cancer therapy, particularly as an androgen receptor (AR) antagonist in prostate cancer treatment. The AR signaling is a key target in prostate cancer therapy, and derivatives of this compound have shown promising biological activities .

Antileishmanial and Antimalarial Applications: Research has also explored the use of this compound in the treatment of parasitic diseases like leishmaniasis and malaria. Molecular simulation studies have supported its potent in vitro activity against parasites due to favorable interactions within the active sites of target enzymes .

Synthesis Strategies: In synthetic chemistry, this compound serves as a building block for creating more complex molecules. It’s involved in cyclocondensation reactions with acetylenic ketones, leading to regioisomeric pyrazoles with potential therapeutic applications .

Antimicrobial Potential: Derivatives of 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been evaluated for their antimicrobial properties, showing effectiveness against various microbial strains, which could lead to new treatments for infections .

Chemical Properties and Availability: The compound’s chemical properties, such as molecular weight, structure, and purity, are crucial for its application in research and industry. It is commercially available for scientific research, facilitating its use in various studies .

Retrosynthesis Analysis: Retrosynthesis analysis is a method used to simplify complex organic molecules into simpler precursors. This compound can be involved in retrosynthesis pathways, aiding in the development of new synthetic routes for complex molecules.

properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJQEHNCMPSEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the typical coordination behavior of 2-(5-methyl-1H-pyrazol-3-yl)pyridine with transition metals?

A: 2-(5-methyl-1H-pyrazol-3-yl)pyridine acts as a bidentate ligand, coordinating to transition metals through both the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the pyrazole ring. This often leads to the formation of chelate complexes, enhancing their stability. For instance, in the crystal structure of catena-poly[bis(μ2-thiocyanato-κ2N:S)-(2-(5-methyl-1H-pyrazol-3-yl)pyridine-κ2N,N′)cadmium(II)]–dioxane (1/1), the ligand coordinates to cadmium ions in a bidentate fashion, forming a polymeric chain structure. []

Q2: How does the presence of 2-(5-methyl-1H-pyrazol-3-yl)pyridine influence the magnetic properties of cobalt(II) complexes?

A: Research suggests that 2-(5-methyl-1H-pyrazol-3-yl)pyridine, in conjunction with other bridging ligands, can mediate magnetic interactions between metal centers. In a study on a Co(II) chain complex [CoII2(μ-L1)(μ-L2)(μ-Cl)Cl]n (where L1 = 2-(5-methyl-1H-pyrazol-3-yl)pyridine), the compound exhibited slow magnetic relaxation behavior below 5 K, characteristic of single-chain magnets. This behavior is attributed to the combined effect of the bridging ligands, including 2-(5-methyl-1H-pyrazol-3-yl)pyridine, facilitating magnetic exchange interactions between the Co(II) ions. []

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